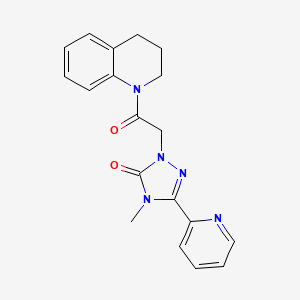

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-22-18(15-9-4-5-11-20-15)21-24(19(22)26)13-17(25)23-12-6-8-14-7-2-3-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUNOFKJPVDBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from commercially available reagents. A common synthetic route might begin with the formation of the triazole ring, followed by the addition of the quinoline moiety and pyridine group. Reaction conditions typically involve:

Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.

Catalysts: Copper(I) iodide or palladium on carbon.

Temperature: 80-150°C, depending on the step.

Time: Varies from 1 to 24 hours for different steps.

Industrial Production Methods

For industrial-scale production, flow chemistry might be employed to improve yield and reduce reaction times. Catalytic processes can be optimized for continuous production, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound is prone to:

Oxidation: : Leading to quinoline-N-oxide derivatives.

Reduction: : Can reduce the quinoline ring or triazole ring under hydrogenation conditions.

Substitution: : Electrophilic substitutions on the pyridine ring, nucleophilic substitutions on the triazole ring.

Common Reagents and Conditions Used

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Hydrogen gas with a palladium catalyst.

Substitution: : Various electrophiles and nucleophiles in suitable solvents like ethanol or DMF.

Major Products Formed

Oxidation: : Quinoline-N-oxide derivatives.

Reduction: : Reduced forms of quinoline and triazole rings.

Substitution: : Functionalized pyridine and triazole derivatives.

Scientific Research Applications

This compound finds applications in several research areas:

Chemistry: : As a precursor for the synthesis of more complex molecules.

Biology: : Potential antibacterial, antifungal, and anticancer properties.

Medicine: : Investigated for its pharmacological activity against various diseases.

Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action depends on the biological target. Generally, this compound may act by:

Binding to enzymes or receptors, altering their function.

Interfering with cellular processes like DNA replication or protein synthesis.

Engaging in redox reactions that produce reactive oxygen species (ROS), inducing cell death in pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroquinoline and Triazole/Triazolone Moieties

Key Differences :

- The pyridin-2-yl group may enhance binding to metalloenzymes or nicotinic receptors compared to phenyl or thiazole substituents in analogues .

Triazolone-Based Analogues with Diverse Substituents

Research Findings and Implications

- Stability: The dihydroquinoline moiety may enhance lipophilicity compared to fully aromatic quinoline derivatives, improving membrane permeability .

Biological Activity

The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.39 g/mol. The compound contains a triazole ring, which is known for its biological significance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.39 g/mol |

| Boiling Point | Predicted: 670.4 °C |

| Density | 1.36 g/cm³ |

| pKa | 1.37 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives featuring the triazole ring have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Case Study:

A study investigating the antimicrobial activity of triazole derivatives demonstrated that modifications to the quinoline moiety significantly enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested against several pathogens, yielding minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .

Anticancer Activity

The anticancer properties of similar compounds have been extensively studied, with promising results against various cancer cell lines. The presence of the quinoline structure is often associated with cytotoxic effects on cancer cells.

Research Findings:

In vitro studies have shown that compounds containing both triazole and quinoline structures can induce apoptosis in cancer cells by activating intrinsic pathways . For example, derivatives have been reported to decrease cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cell lines significantly .

Table: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| Triazole-Quinoline Derivative | Caco-2 | 31.9% |

| Triazole-Quinoline Derivative | A549 | 35.0% |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The triazole moiety may inhibit enzymes involved in nucleic acid synthesis.

- Cell Cycle Disruption: Compounds have been shown to induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some derivatives increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Basic Questions

Q. What synthetic strategies are employed to construct the dihydroquinoline and triazolone moieties in this compound?

- The synthesis typically involves multi-step reactions, including cyclization and coupling. For the dihydroquinoline ring, methods such as acid-catalyzed cyclization of 2-aminoacetophenone derivatives (similar to dihydroquinolin-4-one synthesis) can be adapted . The triazolone ring may form via condensation of hydrazine derivatives with carbonyl intermediates. Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., pyrrolidine for cyclization) is critical for yield and purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration if single crystals are obtained (e.g., as in pyrazol-4-yl derivatives) .

Q. How is the compound’s stability evaluated under varying experimental conditions?

- Stability studies involve:

- Thermal Analysis: TGA/DSC to assess decomposition temperatures.

- pH-Dependent Stability: Incubation in buffers (pH 3–9) followed by HPLC monitoring of degradation products.

- Light Sensitivity: UV-Vis spectroscopy to detect photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the triazolone-dihydroquinoline hybrid structure?

- The dihydroquinoline ring likely forms via a Schiff base intermediate between aniline and ketone groups, followed by cyclization (supported by pyrrolidine catalysis in analogous systems) . The triazolone moiety arises from a Huisgen 1,3-dipolar cycloaddition or condensation of semicarbazide with a ketone. Computational modeling (DFT) can map energy barriers for key steps .

Q. How do electronic effects of substituents (e.g., pyridin-2-yl, methyl) influence reactivity and bioactivity?

- Pyridin-2-yl: Enhances π-π stacking in protein binding pockets; its electron-withdrawing nature may polarize the triazolone ring.

- Methyl Group: Steric hindrance at the 4-position could limit rotational freedom, affecting conformational stability. Comparative studies with analogs (e.g., 3-phenyl vs. 3-pyridinyl) using SAR models are recommended .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Multi-Technique Validation: Combine NOESY (for spatial proximity) and HSQC (for carbon-proton correlation) to resolve stereochemical ambiguities.

- Dynamic Effects: Consider tautomerism in the triazolone ring (e.g., keto-enol equilibrium) or solvent-induced shifts .

- X-ray Diffraction: Definitive structural assignment if crystallizable .

Q. What experimental designs mitigate byproduct formation during synthesis?

- Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation.

- Protecting Groups: Temporarily block reactive sites (e.g., amine in dihydroquinoline) during triazolone synthesis.

- Purification: Gradient HPLC or recrystallization from DMF/EtOH (1:1) removes persistent impurities .

Methodological Considerations

- Synthetic Reproducibility: Document exact stoichiometry, solvent grades, and inert atmosphere conditions.

- Data Documentation: Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and HPLC retention times with mobile-phase details.

- Biological Assays: Use positive controls (e.g., known kinase inhibitors for kinase studies) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.